molecular formula C21H21NO3 B5059153 2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide

2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide

Cat. No.: B5059153
M. Wt: 335.4 g/mol
InChI Key: IIHKAKMNBCJEGC-UHFFFAOYSA-N
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Description

2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by a furan ring substituted with methyl, phenyl, and propoxyphenyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-phenylfuran-3-carboxamide
  • N-(3-propoxyphenyl)furan-3-carboxamide
  • 5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide

Uniqueness

2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide stands out due to its unique combination of substituents on the furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-5-phenyl-N-(3-propoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-12-24-18-11-7-10-17(13-18)22-21(23)19-14-20(25-15(19)2)16-8-5-4-6-9-16/h4-11,13-14H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHKAKMNBCJEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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